

Application Notes and Protocols: 2-Ethylbutyl Acetate in Flavor and Aroma Extraction

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Compound of Interest

Compound Name: *2-Ethylbutyl acetate*

Cat. No.: *B155402*

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Introduction

2-Ethylbutyl acetate (CAS: 10031-87-5) is a carboxylic acid ester recognized for its characteristic fruity aroma and sweet taste.^{[1][2]} As a synthetic flavoring agent, it is utilized in the food and fragrance industries to impart or enhance fruity notes, particularly those reminiscent of banana, pear, and apple.^{[1][3][4]} This document provides detailed application notes and protocols for the use of **2-ethylbutyl acetate** in flavor and aroma extraction and analysis. It is intended for professionals in research and development who require comprehensive information on the physicochemical properties, sensory profile, and analytical methodologies related to this compound.

Physicochemical Properties of 2-Ethylbutyl Acetate

A thorough understanding of the physicochemical properties of **2-ethylbutyl acetate** is essential for its effective application in flavor and aroma extraction. These properties influence its behavior as a solvent and its detection in analytical procedures.

Property	Value	Reference
Molecular Formula	C8H16O2	[1]
Molecular Weight	144.21 g/mol	[1]
Boiling Point	161.00 to 163.00 °C @ 740.00 mm Hg	[5]
Melting Point	< -100 °C	[5]
Density	0.8784 g/cm³ @ 20 °C	[5]
Refractive Index	1.4109 @ 20 °C	[5]
Solubility in Water	6.4 mg/mL @ 20 °C	[5]
Vapor Pressure	2.3512 hPa @ 20°C	[1]
Flash Point	53 °C (closed cup)	[6]
FEMA Number	2425	[3]

Applications in Flavor and Aroma

2-Ethylbutyl acetate is primarily used as a flavoring agent in a variety of food products.[\[7\]](#) Its fruity and sweet organoleptic profile makes it a valuable component in the creation of artificial fruit flavors.

Organoleptic Profile:

- Odor: Fruity, sweet, banana, ethereal, apple, pear.[\[1\]](#)[\[4\]](#)
- Taste: Sweet, apricot, banana.[\[2\]](#)

Regulatory Status:

- FDA: 21 CFR 172.515[\[6\]](#)
- FEMA GRAS: 2425[\[8\]](#)
- JECFA: No safety concern at current levels of intake when used as a flavouring agent.[\[7\]](#)

Experimental Protocols

While specific, detailed protocols for the use of **2-ethylbutyl acetate** as a primary extraction solvent are not widely published, its structural similarity to other acetate esters like ethyl acetate and butyl acetate allows for the adaptation of established methods. The following are generalized protocols for solvent extraction and headspace analysis, which can be optimized for specific applications involving **2-ethylbutyl acetate**.

Protocol 1: Liquid-Liquid Extraction (LLE) of Aroma Compounds from a Liquid Matrix

This protocol describes a general procedure for the extraction of volatile and semi-volatile aroma compounds from a liquid sample (e.g., fruit juice, wine) using an organic solvent. **2-Ethylbutyl acetate** can be evaluated as the extraction solvent in comparison to more conventional solvents.

Materials:

- Liquid sample containing aroma compounds
- **2-Ethylbutyl acetate** (or other organic solvent)
- Separatory funnel
- Sodium chloride (NaCl)
- Anhydrous sodium sulfate (Na₂SO₄)
- Rotary evaporator
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- Sample Preparation: Take a known volume of the liquid sample (e.g., 100 mL) and place it in a separatory funnel.

- Salting Out: Add NaCl to the aqueous sample to increase the ionic strength, which helps to drive the organic analytes into the organic phase.
- Extraction: Add a specific volume of **2-ethylbutyl acetate** (e.g., 50 mL) to the separatory funnel.
- Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
- Phase Separation: Allow the layers to separate. The organic layer containing the extracted aroma compounds will be the upper layer due to its lower density than the aqueous phase.
- Collection: Drain the lower aqueous layer and collect the organic layer.
- Drying: Dry the organic extract by passing it through a funnel containing anhydrous sodium sulfate to remove any residual water.
- Concentration: Concentrate the extract to a smaller volume (e.g., 1 mL) using a rotary evaporator under reduced pressure and gentle heat.
- Analysis: Analyze the concentrated extract by GC-MS to identify and quantify the aroma compounds.

Protocol 2: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for the Analysis of 2-Ethylbutyl Acetate in Food Products

This protocol outlines the analysis of **2-ethylbutyl acetate** as a volatile aroma compound in a solid or liquid food matrix.

Materials:

- Food sample containing **2-ethylbutyl acetate**
- Headspace vials with septa and caps
- Headspace autosampler

- Gas chromatograph-mass spectrometer (GC-MS)
- Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)

Procedure:

- Sample Preparation: Accurately weigh a known amount of the homogenized food sample (e.g., 1-5 g) into a headspace vial.
- Internal Standard Addition: Add a known amount of the internal standard to the vial.
- Equilibration: Seal the vial and place it in the headspace autosampler. The sample is then heated to a specific temperature (e.g., 80°C) for a set period (e.g., 20 minutes) to allow the volatile compounds to partition into the headspace.
- Injection: A heated syringe from the autosampler withdraws a known volume of the headspace gas and injects it into the GC-MS system.
- GC Separation: The volatile compounds are separated based on their boiling points and polarity on a capillary column (e.g., DB-5ms).
- MS Detection: The separated compounds are detected and identified by the mass spectrometer based on their mass spectra.
- Quantification: The concentration of **2-ethylbutyl acetate** is determined by comparing its peak area to that of the internal standard.

Quantitative Data

Quantitative data on the extraction efficiency of **2-ethylbutyl acetate** is not readily available in the literature. However, data for structurally similar esters can provide an indication of its potential performance.

Table 1: FEMA GRAS Usage Levels for **2-Ethylbutyl Acetate**

Food Category	Average Usual ppm	Average Maximum ppm
Beverages (non-alcoholic)	-	5.0
Frozen Dairy	-	2.0
Hard Candy	0.03	7.0

Data sourced from The Good Scents Company Information System.[\[9\]](#)

Table 2: Comparison of Extraction Efficiencies for Similar Acetate Esters

Compound	Solvent	Extraction Efficiency (%)	Reference
α -Ketoglutarate	Ethyl Acetate	71.3	[10]
Pyruvate	Ethyl Acetate	72.2	[10]
α -Ketoglutarate	Butyl Acetate	70.4	[10]
Pyruvate	Butyl Acetate	71.4	[10]

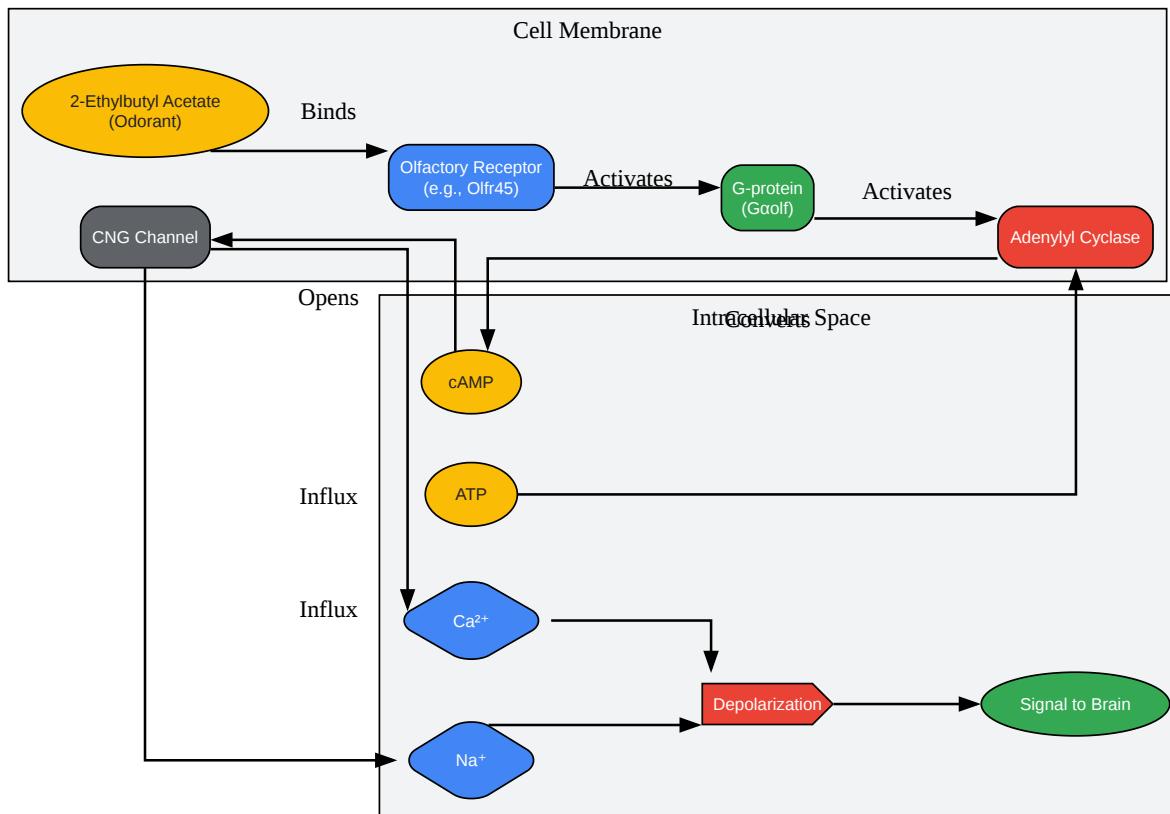
Note: This table provides data for the extraction of specific compounds using ethyl acetate and butyl acetate to offer a comparative context for the potential performance of **2-ethylbutyl acetate**.[\[10\]](#)

Sensory Perception and Signaling Pathways

The perception of **2-ethylbutyl acetate**'s fruity aroma and sweet taste is initiated by its interaction with specific receptors in the olfactory and gustatory systems.

Olfactory Pathway for Fruity Esters

The aroma of fruity esters like **2-ethylbutyl acetate** is detected by olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. The binding of an odorant molecule to its specific OR triggers a G-protein-coupled signaling cascade.



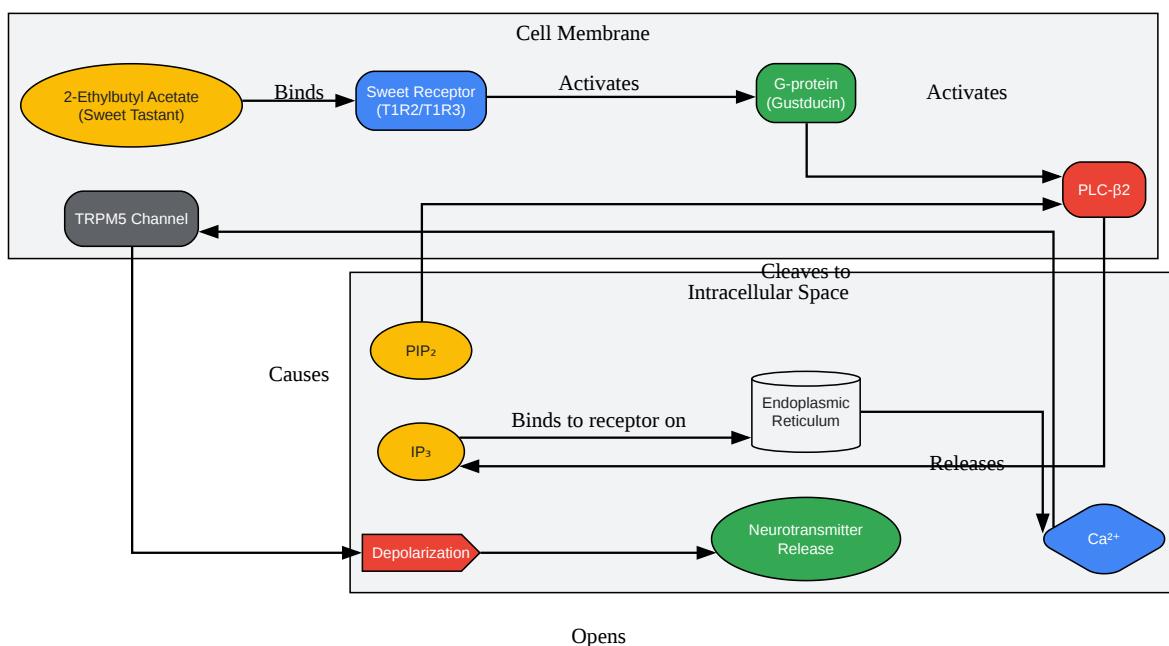
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Caption: Olfactory signaling pathway for fruity esters.

Taste Pathway for Sweet Compounds

The sweet taste of compounds like **2-ethylbutyl acetate** is primarily mediated by the T1R2/T1R3 G-protein coupled receptor located in taste receptor cells on the tongue.[2] The

binding of a sweet molecule activates a signaling cascade leading to neurotransmitter release and the perception of sweetness.

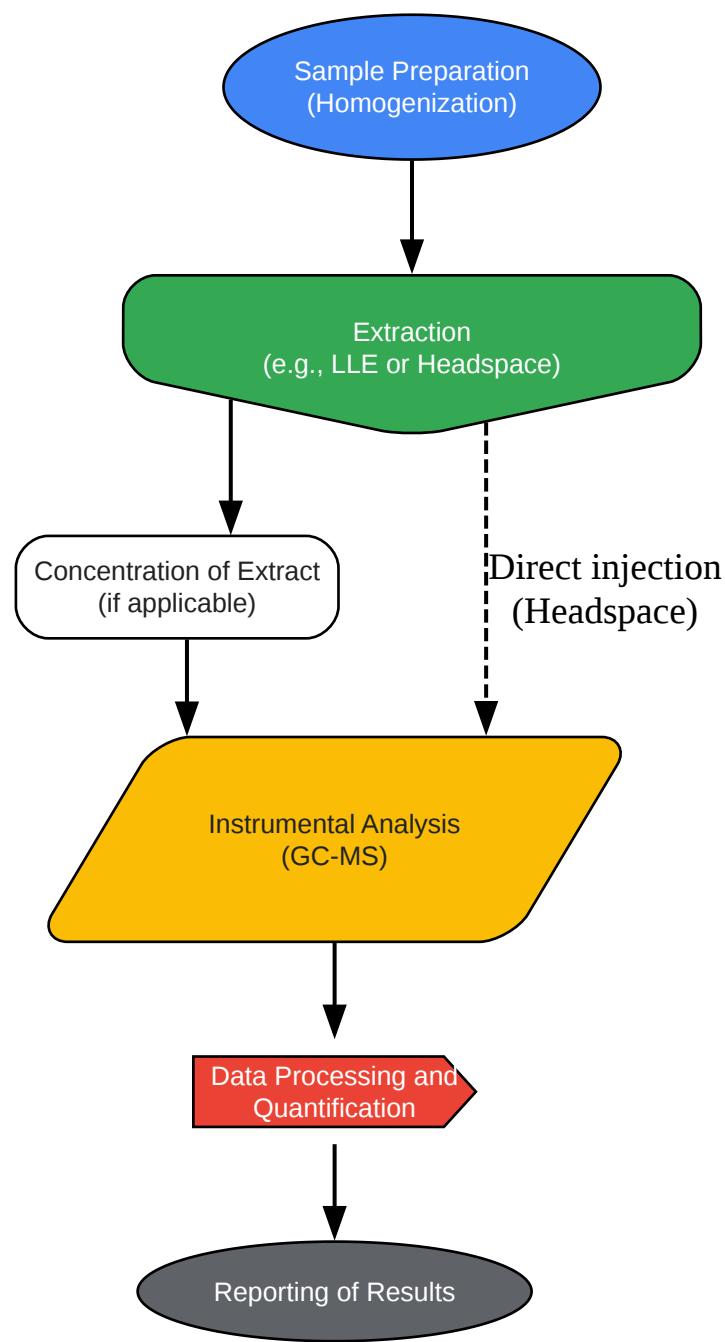


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Caption: Sweet taste signaling pathway via the T1R2/T1R3 receptor.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the extraction and analysis of flavor and aroma compounds from a food matrix.



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Caption: General workflow for flavor and aroma analysis.

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